Ethyl 3,3-difluorocyclohexanecarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3,3-difluorocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O2/c1-2-13-8(12)7-4-3-5-9(10,11)6-7/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHDPRPORLBFLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(C1)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 3,3 Difluorocyclohexanecarboxylate and Analogous Fluorinated Cyclohexanecarboxylates
Established Synthetic Routes to Difluorinated Cyclohexyl Derivatives
The synthesis of difluorinated cyclohexyl derivatives, including ethyl 3,3-difluorocyclohexanecarboxylate, is approached through several established methodologies. These routes can be broadly categorized into cyclization-fluorination strategies, direct difluorination of pre-existing cyclohexane (B81311) rings, and the fluorination of cycloalkene precursors. Each of these approaches offers distinct advantages and is chosen based on the desired substitution pattern and the availability of starting materials.
Cyclization-Fluorination Strategies
Cyclization-fluorination strategies involve the construction of the cyclohexane ring and the introduction of fluorine atoms in a sequential or tandem manner. These methods are particularly useful for creating highly functionalized and stereochemically defined products.
A prominent strategy for the synthesis of cyclohexenone precursors, which can be subsequently fluorinated, involves the Michael addition reaction. This reaction is a versatile tool for carbon-carbon bond formation. In a typical sequence, a Michael donor, such as a β-ketoester, is added to an α,β-unsaturated ketone in a conjugate addition. This is often followed by an intramolecular aldol condensation to form the cyclohexenone ring.
For instance, the reaction of ethyl acetoacetate with trans-chalcone, catalyzed by a base like sodium hydroxide (B78521), leads to the formation of 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone. tamu.edu This type of reaction, which combines a Michael addition with an aldol condensation, is a powerful method for constructing substituted cyclohexenones. tamu.edu More advanced applications of this methodology include asymmetric tandem Michael addition-Wittig reactions, which can produce highly functionalized and chiral cyclohexenones with excellent diastereoselectivity and enantioselectivity. organic-chemistry.org These cyclohexenone products then serve as key intermediates for subsequent fluorination steps to introduce the desired gem-difluoro moiety. The vinylogous Michael addition, which extends the conjugation of the enone system, has also been explored to create complex cyclohexanone derivatives. nih.govnih.gov
| Reaction Type | Reactants | Catalyst/Conditions | Product |
| Michael Addition-Aldol Condensation | Ethyl acetoacetate, trans-chalcone | Sodium hydroxide, 95% ethanol, reflux | 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone |
| Asymmetric Tandem Michael Addition-Wittig Reaction | (3-carboxy-2-oxopropylidene)triphenylphosphorane, α,β-unsaturated aldehydes | Chiral secondary amine, LiClO4, DABCO | Multifunctional 6-carboxycyclohex-2-en-1-ones |
Tandem, or cascade, reactions offer an efficient approach to building molecular complexity in a single synthetic operation. In the context of fluorinated cyclohexanes, a tandem cyclization-fluorination protocol would involve the simultaneous formation of the cyclohexane ring and the introduction of fluorine atoms. While specific examples directly leading to this compound are not extensively detailed in the provided search results, the principle involves designing a substrate that, upon reaction with a fluorinating agent, undergoes a cyclization event. This could involve an intramolecular reaction where a fluorine atom is incorporated during the ring-closing step.
Direct Difluorination Methods of Cyclohexane Rings
An alternative to building the fluorinated ring from acyclic precursors is the direct fluorination of a pre-formed cyclohexane ring. This approach is attractive for its atom economy and can be a more direct route if the corresponding non-fluorinated cyclohexane is readily available.
The direct introduction of two fluorine atoms onto a single carbon of a cyclohexane ring is typically achieved using powerful electrophilic fluorinating reagents. These reagents provide a source of "F+" and can react with enolates or enol ethers derived from cyclohexanones.
Commonly used electrophilic fluorinating agents include N-fluoropyridinium salts, N-fluorobenzenesulfonimide (NFSI), and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. alfa-chemistry.com Selectfluor® is noted for being a user-friendly, stable, and non-volatile reagent for electrophilic fluorination with a broad scope of reactivity and often excellent regioselectivity. sigmaaldrich.com Other reagents like N-fluoro-o-benzenedisulfonimide (NFOBS) are also effective. wikipedia.org The mechanism of electrophilic fluorination is complex and may proceed through either an SN2 or a single-electron transfer (SET) pathway, though evidence often favors the SN2 mechanism. wikipedia.org
Diethylaminosulfur trifluoride (DAST) is another reagent capable of converting ketones to gem-difluorides, although it is often used for the fluorination of alcohols and aldehydes.
| Reagent | Full Name | Characteristics |
| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | User-friendly, stable, non-volatile, broad scope, good regioselectivity sigmaaldrich.com |
| NFSI | N-fluorobenzenesulfonimide | Economical, stable, safe, high fluorinating ability alfa-chemistry.com |
| NFOBS | N-fluoro-o-benzenedisulfonimide | Effective electrophilic fluorinating agent wikipedia.org |
| DAST | Diethylaminosulfur trifluoride | Converts ketones to gem-difluorides |
Fluorination of Cycloalkene Precursors through Epoxidation and Oxirane Opening
A valuable and stereocontrolled method for introducing fluorine into a cyclohexane ring involves the fluorination of cycloalkene precursors. fluorine1.ru This strategy typically proceeds through a two-step sequence: epoxidation of the double bond followed by ring-opening of the resulting oxirane with a fluoride (B91410) source. fluorine1.rucore.ac.uk
The epoxidation of a substituted cyclohexene (B86901) creates a strained three-membered epoxide ring. Subsequent treatment with a fluorinating reagent that can act as a fluoride source leads to the opening of this ring. The regioselectivity of the ring-opening is often governed by steric and electronic factors, as well as the reaction conditions. For example, the attack of a fluoride ion on the oxirane ring can lead to a diaxial conformation of the resulting fluorohydrin. core.ac.uk
Reagents such as Deoxofluor and XtalFluor-E, often in the presence of an activator like Et3N·HF, have been successfully employed for the oxirane ring opening to introduce a fluorine atom. fluorine1.ru This method provides a convenient and simple synthetic route to fluorine-containing, highly functionalized cycloalkane derivatives. fluorine1.rucore.ac.uk While this method typically introduces a single fluorine atom and a hydroxyl group, further synthetic manipulations could potentially lead to gem-difluorinated compounds.
Advanced Synthetic Approaches to gem-Difluorinated Cyclohexanecarboxylates
Recent advancements in synthetic organic chemistry have provided a diverse toolkit for the introduction of fluorine into cyclic systems with high efficiency and selectivity. These methods offer significant advantages over traditional fluorination techniques, which often require harsh reaction conditions and exhibit limited substrate scope.
Transition-Metal Catalyzed C–H Functionalization with Fluorinated Building Blocks
Transition-metal catalysis has emerged as a powerful tool for the direct functionalization of C–H bonds, enabling the construction of complex molecules from simple precursors. dntb.gov.ua In the context of synthesizing fluorinated cyclohexanecarboxylates, this approach allows for the introduction of fluorinated moieties through the activation of otherwise inert C–H bonds.
Recent reviews highlight the significant progress in transition-metal catalyzed reactions involving fluorinated building blocks. dntb.gov.ua These reactions provide a pathway to a wide range of fluorinated organic molecules. While direct C-H fluorination of a pre-formed cyclohexanecarboxylate is one approach, an alternative and widely explored strategy involves the use of gem-difluoroalkenes as versatile building blocks. Transition metal-catalyzed functionalization of these alkenes has been extensively studied. nih.govnih.govresearchgate.net Many of these reactions, however, proceed via β-fluoride elimination, leading to monofluorinated products. nih.govnih.gov Achieving fluorine-retentive functionalization to produce difluoromethylene-containing products remains a significant challenge. nih.govnih.gov
Another important class of substrates in this area is gem-difluorinated cyclopropanes. Transition-metal catalyzed ring-opening and cross-coupling reactions of these compounds provide access to monofluoroalkenes. researchgate.net
Electrochemical Fluorination Techniques for Cyclic Esters
Electrochemical fluorination (ECF) offers an alternative and often more sustainable approach to the synthesis of organofluorine compounds. lew.ro This technique utilizes an electric current to drive the fluorination reaction, often under milder conditions than traditional chemical methods.
Recent studies have demonstrated the utility of electrochemical methods for the selective fluorination of a variety of organic compounds, including those with cyclic ester functionalities. researchgate.netresearchgate.net The electrochemical fluorination of unactivated C(sp3)–H bonds has been achieved using a simple nitrate additive and a commercially available fluorine source, Selectfluor. nih.gov This method has been successfully applied to cyclic alkanes bearing ester groups. nih.gov The regioselectivity of this process is often directed by the electronic properties of the substrate, with fluorination typically occurring at positions distal to electron-withdrawing groups. nih.gov
Ionic liquids have also been employed as effective media for electrochemical fluorination, offering high regioselectivity and efficiency for the fluorination of cyclic ethers, lactones, and carbonates. researchgate.net While direct electrochemical gem-difluorination of a cyclic ester at a specific carbon atom presents challenges, the broader field of electrochemical C-H fluorination shows promise for accessing such structures. nih.govacs.org
Biocatalytic Strategies for Stereoselective Fluorination
Biocatalysis has gained significant attention as a green and highly selective method for the synthesis of chiral molecules. wpmucdn.com The use of enzymes to catalyze fluorination reactions offers the potential for exceptional levels of stereocontrol, which is often difficult to achieve with conventional chemical methods. nih.gov
The discovery and engineering of enzymes capable of forming carbon-fluorine bonds is a rapidly developing field. nih.govnih.govprinceton.edu While natural fluorinases are known, their substrate scope is often limited. nih.gov Directed evolution and protein engineering techniques are being used to develop novel biocatalysts with enhanced activity and selectivity for non-natural substrates, including cyclic molecules. nih.govillinois.edu
A recent breakthrough involves the repurposing of a non-heme iron enzyme, 1-aminocyclopropane-1-carboxylic acid oxidase (ACCO), to catalyze the enantioselective C(sp3)–H fluorination of various substrates. nih.gov Through directed evolution, an engineered variant of this enzyme, ACCOCHF, was created that exhibits significantly higher activity and excellent enantioselectivity. nih.gov This biocatalyst was shown to be effective for the fluorination of substrates containing cyclic moieties. nih.gov
Engineered myoglobin-based catalysts have also been developed for the highly stereoselective synthesis of mono- and gem-difluorinated cyclopropanes. wpmucdn.comnih.govresearchgate.net These biocatalysts can cyclopropanate a broad range of gem-difluoroalkenes with excellent diastereoselectivity and enantioselectivity. wpmucdn.comnih.govresearchgate.net
The integration of electrochemical and biocatalytic methods offers a synergistic approach to the synthesis of chiral fluorinated compounds. acs.orgnih.govsemanticscholar.orgresearchgate.net This strategy combines the advantages of both techniques, such as the mild reaction conditions and tunability of electrosynthesis and the high selectivity of enzymatic catalysis. researchgate.net
A recent study demonstrated a one-pot process that integrates electrosynthesis and biocatalysis for the asymmetric synthesis of sulfur-based chiral α-fluorinated carboxylic acids. acs.orgnih.gov In this system, an electrochemical reaction generates a reactive intermediate that is then acted upon by a lipase to produce the chiral fluorinated product in an aqueous medium. acs.orgnih.gov This approach highlights the potential for developing sustainable and efficient methods for the synthesis of complex fluorinated molecules. acs.orgnih.gov
Strategies for Stereochemical Control in Fluorinated Cyclohexane Synthesis
Achieving stereochemical control is a critical aspect of synthesizing biologically active molecules. In the context of fluorinated cyclohexanes, the spatial arrangement of the fluorine atoms and other substituents can have a profound impact on the molecule's conformation and biological activity.
For cyclic ketones, enantioselective α-fluorination can be achieved using organocatalysis. acs.org The use of chiral primary amine catalysts derived from Cinchona alkaloids allows for the direct and asymmetric fluorination of various carbocyclic and heterocyclic ketones with high levels of enantioselectivity and diastereoselectivity. acs.org
The inherent conformational preferences of fluorinated cyclic systems also play a role in determining the stereochemical outcome of reactions. In cyclohexane rings, the introduction of vicinal fluorine atoms can lead to specific conformational biases due to the gauche effect between the fluorine atoms. researchgate.net Understanding and exploiting these stereoelectronic effects is crucial for the rational design of synthetic routes to stereochemically defined fluorinated cyclohexanes.
Data Tables
Table 1: Biocatalytic Asymmetric C(sp3)–H Fluorination with Engineered ACCOCHF
| Substrate | Product | Enantiomeric Excess (ee) |
| 3-Phenyl-N-Boc-pyrrolidine | 4-Fluoro-3-phenyl-N-Boc-pyrrolidine | 95% |
| N-Boc-piperidine | 3-Fluoro-N-Boc-piperidine | 85% |
| 4-Methyl-N-Boc-piperidine | 4-Fluoromethyl-N-Boc-piperidine | 90% |
Data sourced from a study on the directed evolution of non-haem iron enzymes for biocatalytic fluorination. nih.gov
Table 2: Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones
| Substrate | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| (R)-3-Methylcyclohexanone | Cinchonine-derived primary amine | 99:1 (trans) | 99% |
| (R)-3-Methylcyclohexanone | Cinchonidine-derived primary amine | 99:1 (cis) | 99% |
| 4-tert-Butylcyclohexanone | Cinchonine-derived primary amine | - | 98% |
Data from a study on the enantioselective α-fluorination of ketones using organocatalysis. acs.org
Multigram Synthesis and Process Optimization Considerations for this compound and Analogous Fluorinated Cyclohexanecarboxylates
The transition from laboratory-scale synthesis to multigram production of this compound and related fluorinated cyclohexanecarboxylates necessitates a focus on robust, scalable, and efficient synthetic methodologies. While specific process optimization data for this compound is not extensively detailed in publicly available literature, valuable insights can be drawn from the multigram synthesis of analogous gem-difluorinated carbocyclic systems. These analogous syntheses highlight key considerations in reaction conditions, reagent selection, and purification strategies that are directly applicable to the scale-up of the target compound.
Methodologies for the multigram synthesis of structurally related compounds, such as 3,3-difluorocyclobutyl-substituted building blocks, often rely on common intermediates that can be produced in large quantities. For instance, ethyl 3,3-difluorocyclobutanecarboxylate has been identified as a convenient common synthetic intermediate for a variety of target derivatives. enamine.net This strategy of a common intermediate is crucial for process efficiency and cost-effectiveness in a multigram setting.
A significant hurdle in the synthesis of such compounds is the fluorination step. Deoxofluorination of a corresponding ketoester is a common approach. In the multigram synthesis of a precursor to 6,6-difluorospiro[3.3]heptane building blocks, diisopropyl 3-oxocyclobutane-1,1-dicarboxylate was successfully fluorinated using Morph-DAST to yield the 3,3-difluoro derivative on a kilogram scale. nih.gov The choice of fluorinating agent, solvent, and reaction temperature are critical parameters that require optimization for both safety and yield on a larger scale.
Subsequent reaction steps, such as reductions and functional group interconversions, must also be optimized for multigram synthesis. For example, the reduction of a difluorinated diester to a diol has been accomplished on a large scale using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (B95107) (THF). nih.gov The management of reaction exotherms and the safe handling of pyrophoric reagents like LiAlH4 are paramount considerations at this scale.
The following table summarizes key transformations and reagents used in the multigram synthesis of analogous fluorinated carbocycles, which can inform the process optimization for this compound.
| Transformation | Starting Material | Reagent(s) | Product | Scale Considerations |
| Deoxofluorination | Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate | Morph-DAST, CH2Cl2 | Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate | Temperature control, portion-wise addition of reagent, aqueous work-up with a base. |
| Reduction | Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate | LiAlH4, THF | (3,3-Difluorocyclobutane-1,1-diyl)dimethanol | Management of exotherm, safe quenching procedure. |
| Bromination | (3,3-Difluorocyclobutane-1,1-diyl)dimethanol | PPh3, Br2, Et3N, CH2Cl2 | 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane | Temperature control during addition of bromine, management of byproducts. |
| Alkylation | Diethyl malonate | NaH, 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane | Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate | Safe handling of sodium hydride, control of reaction stoichiometry. |
This table presents data extrapolated from the synthesis of analogous fluorinated cyclobutane and spiroheptane derivatives and suggests potential pathways for the multigram synthesis of this compound.
Process optimization for the synthesis of this compound would likely involve a systematic study of these key steps. This would include:
Fluorinating Agent Screening: Evaluating various deoxofluorinating agents (e.g., DAST, Deoxo-Fluor®, XtalFluor®) for yield, safety, and cost-effectiveness at scale.
Solvent Selection: Choosing solvents that are not only effective for the reaction but also facilitate easy work-up and purification, and are suitable for large-scale industrial use.
Reaction Parameter Optimization: Fine-tuning of temperature, reaction time, and stoichiometry to maximize yield and minimize the formation of impurities.
Purification Methods: Developing scalable purification techniques, such as crystallization or distillation, to replace chromatographic methods often used at the laboratory scale.
The development of biocatalytic strategies for the synthesis of fluorinated compounds is also an emerging area that could offer advantages in terms of stereoselectivity and milder reaction conditions, potentially simplifying process optimization. wpmucdn.comnih.gov While not yet specifically reported for this compound, such approaches could be a future avenue for more efficient and sustainable multigram production.
Chemical Reactivity and Transformative Chemistry of Ethyl 3,3 Difluorocyclohexanecarboxylate
Derivatization to Other Fluorinated Cyclohexanecarboxylic Acid Derivatives
The chemical structure of ethyl 3,3-difluorocyclohexanecarboxylate, featuring a reactive ester functional group, allows for its use as a versatile intermediate in the synthesis of other valuable fluorinated cyclohexanecarboxylic acid derivatives. The primary transformations involve reactions at the ester moiety, such as hydrolysis to the corresponding carboxylic acid, reduction to the primary alcohol, and conversion to amides. These derivatives are significant building blocks in medicinal chemistry and materials science, where the unique properties imparted by the gem-difluoro group on the cyclohexane (B81311) ring are desired.
Hydrolysis to 3,3-Difluorocyclohexanecarboxylic Acid
The conversion of this compound to 3,3-difluorocyclohexanecarboxylic acid is a fundamental derivatization. This transformation is typically accomplished through saponification, which involves heating the ester with a base, followed by acidification. Common bases used for this purpose include lithium hydroxide (B78521), sodium hydroxide, and potassium hydroxide in an aqueous or mixed aqueous-organic solvent system.
While specific literature detailing the hydrolysis of the 3,3-difluoro isomer is not prevalent, a nearly identical procedure is well-documented for the isomeric ethyl 4,4-difluorocyclohexanecarboxylate, demonstrating a highly efficient transformation. In this reported synthesis, the ester is treated with lithium hydroxide monohydrate in a mixture of tetrahydrofuran (B95107) (THF) and water at room temperature. chemicalbook.com The reaction proceeds smoothly overnight to yield the corresponding carboxylic acid in high purity after acidification and extraction. chemicalbook.com Given the close structural and electronic similarity, this method is directly analogous for the preparation of 3,3-difluorocyclohexanecarboxylic acid.
Table 1: Representative Hydrolysis of a Difluorocyclohexanecarboxylate Ester
| Starting Material | Reagents & Solvents | Reaction Time & Temperature | Product | Yield | Reference |
| Ethyl 4,4-difluorocyclohexanecarboxylate | Lithium hydroxide monohydrate, Tetrahydrofuran, Water | Overnight, Room Temperature | 4,4-Difluorocyclohexanecarboxylic acid | 97% | chemicalbook.com |
This reaction serves as a close analogue for the hydrolysis of this compound.
Reduction to (3,3-Difluorocyclohexyl)methanol
Another key transformation is the reduction of the ester group to a primary alcohol, yielding (3,3-difluorocyclohexyl)methanol. This is a common and synthetically useful reaction that converts the electron-withdrawing carboxylate group into a more versatile hydroxymethyl group. This alcohol can then participate in a wide range of further chemical modifications, such as etherification, oxidation, or conversion to halides.
The reduction of esters to primary alcohols is typically achieved using powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄). The reaction is generally carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF). The process involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of an ethoxide and a second hydride addition to the intermediate aldehyde. A subsequent aqueous workup protonates the resulting alkoxide to give the final alcohol product. While this is a standard and expected transformation for this compound, specific experimental data such as reaction yields for this particular substrate are not extensively documented in readily available scientific literature.
Amidation to 3,3-Difluorocyclohexanecarboxamides
This compound can also be converted into a variety of 3,3-difluorocyclohexanecarboxamides through reaction with primary or secondary amines. This transformation, known as aminolysis or amidation, forms a stable amide bond, which is a cornerstone of peptide chemistry and is present in numerous pharmaceuticals.
The reaction can be performed by directly heating the ester with the desired amine, sometimes in the presence of a catalyst. However, for less reactive amines or to achieve milder reaction conditions, the ester is often first hydrolyzed to the carboxylic acid, which is then coupled with the amine using standard peptide coupling reagents. These reagents, such as carbodiimides (e.g., DCC, EDC) often used in conjunction with additives like HOBt or DMAP, activate the carboxylic acid for efficient reaction with the amine. As with the reduction reaction, while the formation of 3,3-difluorocyclohexanecarboxamides from the parent ester is a chemically feasible and expected derivatization, specific published examples with detailed procedures and yields are not widely reported.
Spectroscopic and Advanced Analytical Methodologies for Fluorinated Cyclohexane Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the definitive structural analysis of Ethyl 3,3-difluorocyclohexanecarboxylate in solution. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive multi-nuclear NMR analysis.
The ¹H and ¹³C NMR spectra of this compound are defined by the influence of the electronegative fluorine atoms and the ester functional group. These substituents significantly affect the chemical shifts and give rise to characteristic coupling patterns due to spin-spin interactions.
¹H NMR Spectroscopy: The proton spectrum is characterized by distinct signals for the ethyl group and the cyclohexyl ring protons. The ethyl group typically presents as a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The cyclohexane (B81311) ring protons exhibit complex multiplets due to proton-proton and proton-fluorine (JHF) couplings. The protons on carbons adjacent to the CF₂ group (C2 and C4) are expected to be the most deshielded and show complex splitting patterns due to geminal and vicinal couplings to both protons and fluorine atoms.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a precise count of the non-equivalent carbon atoms in the molecule. docbrown.info The carbonyl carbon of the ester group appears significantly downfield. The carbon atom bearing the two fluorine atoms (C3) is also shifted downfield and appears as a triplet due to one-bond carbon-fluorine coupling (¹JCF). Other cyclohexane ring carbons and the ethyl group carbons resonate at characteristic chemical shifts, often showing smaller two- and three-bond couplings to fluorine (²JCF and ³JCF). rsc.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound
Note: The following data are predicted values based on known spectroscopic rules and data from analogous compounds. Solvent: CDCl₃. TMS at 0.00 ppm.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) | ¹³C Multiplicity (due to C-F coupling) |
| -COOCH₂CH₃ | ~1.25 | Triplet (t) | ~14.2 | Singlet (s) |
| -COOCH₂CH₃ | ~4.15 | Quartet (q) | ~61.0 | Singlet (s) |
| C=O | - | - | ~174.0 | Triplet (t, small) |
| C1-H | ~2.50 | Multiplet (m) | ~45.0 | Triplet (t, small) |
| C2-H₂ | ~2.0-2.3 | Multiplet (m) | ~35.0 | Triplet (t) |
| C3-F₂ | - | - | ~124.0 | Triplet (t, large ¹JCF) |
| C4-H₂ | ~1.7-1.9 | Multiplet (m) | ~30.0 | Triplet (t) |
| C5-H₂ | ~1.5-1.7 | Multiplet (m) | ~22.0 | Singlet (s) |
| C6-H₂ | ~1.8-2.0 | Multiplet (m) | ~28.0 | Triplet (t, small) |
¹⁹F NMR spectroscopy is exceptionally sensitive for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.govalfa-chemistry.com For this compound, the two fluorine atoms at the C3 position are chemically equivalent, assuming rapid chair-chair interconversion of the cyclohexane ring at room temperature. This would result in a single primary resonance in the ¹⁹F NMR spectrum.
The key feature in the ¹⁹F NMR spectrum of gem-difluoro compounds is the large geminal fluorine-fluorine coupling constant (²JFF), which can be around 290 Hz in fluorinated cyclohexanes, although this is not observed if the fluorines are equivalent. rsc.orgrsc.org The observed signal will be a multiplet due to coupling with neighboring protons (H2 and H4). The chemical shift is influenced by the electronic environment, with typical values for aliphatic gem-difluoro groups appearing in a characteristic region of the spectrum. alfa-chemistry.com
Interactive Data Table: Predicted ¹⁹F NMR Data for this compound
| Parameter | Predicted Value | Notes |
| Chemical Shift (δ) | -90 to -110 ppm (vs. CFCl₃) | The exact shift is solvent and temperature dependent. dovepress.com |
| Multiplicity | Multiplet (quintet or tt) | Arises from coupling to the four adjacent protons on C2 and C4. |
| Coupling Constants | ²JHF ≈ 15-25 Hz | Typical two-bond proton-fluorine coupling constants. |
To unambiguously assign all signals and determine the compound's stereochemistry, advanced 2D NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish proton-proton, proton-carbon (one-bond), and proton-carbon (multiple-bond) correlations, respectively. For fluorinated compounds, ¹H-¹⁹F and ¹³C-¹⁹F correlation experiments can provide definitive evidence of through-bond and through-space interactions, aiding in complex structural elucidation. dovepress.com
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides critical information about the molecular weight and structural fragments of this compound. In electron ionization (EI) mass spectrometry, the compound will generate a molecular ion (M⁺), which confirms its molecular formula (C₉H₁₄F₂O₂).
The fragmentation pattern is influenced by the presence of the ester and the difluorocyclohexane ring. libretexts.org Key fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅) and the loss of the entire ethoxycarbonyl group (-COOC₂H₅). For fluorinated cyclic compounds, fragmentation often involves the loss of HF or C-C bond cleavage within the ring. nih.govnist.gov The presence of fluorine can lead to characteristic rearrangements. researchgate.net
Interactive Data Table: Predicted Key Mass Spectrometry Fragments
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 192 | [M]⁺ | Molecular Ion |
| 164 | [M - C₂H₄]⁺ | McLafferty Rearrangement |
| 147 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical |
| 119 | [M - COOC₂H₅]⁺ | Loss of the ethoxycarbonyl radical |
| 101 | [C₅H₆F₂]⁺ | Ring fragmentation after loss of ester |
| 69 | [CF₃]⁺ or other fragments | Common fragment in fluorinated compounds |
Vibrational and Electronic Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The IR spectrum is dominated by absorptions corresponding to the vibrations of its constituent bonds. youtube.com
The most prominent feature is the strong absorption band from the carbonyl (C=O) stretch of the ester group, which is typically found in the 1735-1750 cm⁻¹ region. spectroscopyonline.com The C-O stretching vibrations of the ester group will also produce strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The presence of the C-F bonds will give rise to strong absorption bands in the 1000-1200 cm⁻¹ range, which may overlap with the C-O stretches. The C-H stretching vibrations of the aliphatic ring and ethyl group will be observed just below 3000 cm⁻¹. vscht.cz
Interactive Data Table: Characteristic IR Absorptions
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | Stretch | 1750 - 1735 | Strong |
| C-O (Ester) | Stretch | 1300 - 1000 | Strong |
| C-F | Stretch | 1200 - 1000 | Strong |
| sp³ C-H | Stretch | 2980 - 2850 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions from a ground state to an excited state. For saturated carbocyclic compounds such as cyclohexane and its derivatives, the primary electronic transitions (σ → σ*) occur at very high energies, resulting in absorption in the far-UV region (below 200 nm), which is not accessible by standard UV-Vis spectrophotometers. nist.gov The parent cyclohexane molecule itself is often used as a solvent for UV-Vis spectroscopy due to its transparency in the near-UV range. researchgate.netsigmaaldrich.com
The introduction of a carboxylate ester functional group, as in this compound, introduces non-bonding electrons on the oxygen atoms. This allows for n → σ* transitions, which typically occur in the 200-250 nm range. However, these are generally weak absorptions. Stronger absorptions (π → π*) are associated with conjugated systems like aromatic rings or double bonds, which are absent in this saturated cyclohexane derivative. researchgate.net Therefore, UV-Vis spectroscopy is of limited utility for the direct structural elucidation of this compound but can be used to detect the presence of unsaturated impurities. For instance, the presence of a conjugated impurity would be indicated by absorption bands appearing at wavelengths above 250 nm. researchgate.net
Typical UV-Vis Absorption Ranges for Relevant Moieties
| Functional Group | Transition | Approximate λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|---|
| Alkane (C-C, C-H) | σ → σ | <150 | High |
| Ester (C=O) | n → π | ~205 | Low (~100) |
| Saturated C-F | n → σ* | ~150-200 | Variable |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for assessing the purity and separating components of complex mixtures, which is particularly relevant for fluorinated cyclohexane derivatives that may contain various isomers and byproducts from synthesis. vurup.sk Gas chromatography (GC) is an exceptionally powerful method for the analysis of volatile compounds like this compound. chemcoplus.co.jpcaltech.edu
The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. chemcoplus.co.jp For fluorinated cyclohexanes, the choice of stationary phase is critical for achieving effective separation of isomers (e.g., cis/trans isomers). mdpi.com Columns with cyanopropyl-based stationary phases have been successfully used for separating isomers of fatty acid derivatives, demonstrating the potential for resolving molecules with subtle structural differences. mdpi.com
Key parameters in a GC method that influence separation efficiency include the column length, internal diameter (ID), stationary phase film thickness, and the temperature program. chemcoplus.co.jp Longer columns and smaller IDs generally provide higher resolution, enabling the separation of closely related compounds. vurup.sk Purity assessment is performed by integrating the peak areas in the resulting chromatogram, where the relative area of the main peak corresponds to the purity of the compound. The presence of other peaks would indicate impurities, which can be identified if coupled with a mass spectrometer (GC-MS). mdpi.com
Illustrative GC Parameters for Isomer Separation
| Parameter | Typical Setting/Value | Impact on Separation |
|---|---|---|
| Column Type | Capillary (e.g., WCOT) | Provides high efficiency and resolution. chemcoplus.co.jp |
| Stationary Phase | Mid- to high-polarity (e.g., cyanopropyl, polyethylene (B3416737) glycol) | Selectivity is crucial for separating isomers. vurup.skmdpi.com |
| Column Length | 25 m - 60 m | Longer columns increase resolution for complex mixtures. chemcoplus.co.jp |
| Internal Diameter (ID) | 100 µm - 250 µm | Smaller ID enhances separation efficiency. vurup.sk |
| Carrier Gas | Helium, Hydrogen, or Nitrogen | Affects efficiency and analysis speed. chemcoplus.co.jp |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID offers general sensitivity; MS provides identification. chemcoplus.co.jp |
Comprehensive Fluorine Speciation Analysis
Fluorine speciation analysis involves identifying and quantifying the different forms or environments of fluorine atoms within a molecule or a mixture. For organofluorine compounds, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is the most powerful and direct analytical technique for this purpose. numberanalytics.comnih.gov
The ¹⁹F nucleus possesses properties that make it ideal for NMR analysis: a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio. wikipedia.orgnumberanalytics.com These factors result in high sensitivity, often comparable to that of proton (¹H) NMR, without the need for isotopic enrichment. numberanalytics.com A key advantage of ¹⁹F NMR is its exceptionally wide range of chemical shifts, which spans over 800 ppm. wikipedia.orgnumberanalytics.com This large dispersion means that subtle differences in the electronic environment of fluorine atoms lead to significant and well-resolved differences in their chemical shifts, making it an excellent tool for distinguishing between various fluorine-containing species in a sample. numberanalytics.com
In the case of this compound, the two fluorine atoms are geminally substituted on the same carbon. They are chemically equivalent and would be expected to produce a single resonance signal in the ¹⁹F NMR spectrum. The precise chemical shift of this signal provides information about the local electronic environment. Furthermore, spin-spin coupling between the fluorine nuclei and adjacent protons (¹H-¹⁹F coupling) provides valuable structural information, confirming the connectivity of the molecule. wikipedia.org The absence of signals from other fluorine environments can confirm the high purity and specific structure of the compound. nih.gov
Key Characteristics of ¹⁹F NMR for Speciation Analysis
| Property | Value/Description | Significance |
|---|---|---|
| Natural Abundance | 100% | High sensitivity, no isotopic labeling required. numberanalytics.com |
| Nuclear Spin (I) | 1/2 | Produces sharp, well-resolved NMR signals. wikipedia.org |
| Gyromagnetic Ratio | High (0.94x that of ¹H) | Contributes to high detection sensitivity. numberanalytics.com |
| Chemical Shift Range | ~800 ppm | Excellent resolution for distinguishing different fluorine environments. wikipedia.orgnumberanalytics.com |
| Spin-Spin Coupling | J-coupling (¹⁹F-¹H, ¹⁹F-¹³C, ¹⁹F-¹⁹F) is common | Provides critical information on molecular structure and connectivity. wikipedia.orgnih.gov |
Research Applications and Broader Scientific Impact of Ethyl 3,3 Difluorocyclohexanecarboxylate
Role as a Key Intermediate and Building Block in Complex Molecule Synthesis
Ethyl 3,3-difluorocyclohexanecarboxylate serves as a versatile synthetic intermediate for the introduction of the 3,3-difluorocyclohexyl moiety into more complex molecular architectures. While specific, large-scale applications in the synthesis of blockbuster drugs are not yet widely documented, its utility as a building block is recognized in the synthesis of specialized research compounds. The ester functionality provides a convenient handle for a variety of chemical transformations, including hydrolysis to the corresponding carboxylic acid, reduction to the alcohol, and amidation to form carboxamides. These transformations open up avenues for the construction of a diverse array of derivatives.
The true value of this compound lies in the properties conferred by the gem-difluoro group. This motif can act as a bioisostere for a carbonyl group or a gem-dimethyl group, offering a similar steric profile but with altered electronic properties and metabolic stability. The synthesis of biologically active molecules often leverages such building blocks to fine-tune the properties of a lead compound. For instance, the related 4,4-difluorocyclohexanecarboxylic acid has been utilized in the synthesis of macrolide antibiotics, showcasing the potential of difluorinated cyclohexane (B81311) rings in creating novel therapeutic agents. researchgate.netnih.gov
Development of Novel Fluorinated Organic Scaffolds
The development of novel molecular scaffolds is a critical endeavor in drug discovery, providing access to new areas of chemical space and potentially novel biological activities. This compound is an attractive starting material for the creation of new fluorinated organic scaffolds. The cyclohexane ring provides a three-dimensional framework that can be further functionalized to generate libraries of compounds for high-throughput screening.
The introduction of fluorine into cyclic systems can lead to significant changes in their conformational preferences and physicochemical properties. researchgate.net For example, the strategic placement of fluorine atoms can influence ring puckering and the orientation of substituents, which can have a profound impact on binding to biological targets. Research in the area of fluorinated building blocks has shown that even subtle changes in the fluorination pattern can lead to dramatic differences in biological activity. ccspublishing.org.cn While specific examples of novel scaffolds derived directly from this compound are not extensively reported in peer-reviewed literature, the principles of scaffold-based drug design suggest its potential in this area.
Applications in Medicinal Chemistry Research
The unique properties of the 3,3-difluorocyclohexyl moiety make this compound and its derivatives highly relevant to medicinal chemistry research. The introduction of gem-difluoro groups is a well-established strategy to modulate the metabolic stability, bioavailability, and potency of drug candidates.
One of the most significant advantages of incorporating a 3,3-difluorocyclohexyl group into a drug candidate is the enhancement of its metabolic stability. nih.govresearchgate.netproquest.com The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which are major players in drug metabolism. youtube.com By blocking potential sites of oxidation on the cyclohexane ring, the gem-difluoro group can significantly increase the half-life of a drug in the body, leading to improved pharmacokinetic profiles. researchgate.net
The table below illustrates the general impact of fluorination on the metabolic stability of cyclic compounds, drawing a comparison between a non-fluorinated and a hypothetical fluorinated analog.
| Feature | Non-Fluorinated Cyclohexane Derivative | 3,3-Difluorocyclohexane Derivative |
| Metabolic Hotspots | Multiple C-H bonds susceptible to oxidation | C-F bonds are highly stable, blocking oxidation at the 3-position |
| Expected Half-life | Shorter | Longer |
| Metabolic Clearance | Higher | Lower |
This table presents a generalized comparison and the actual impact would be compound-specific.
While direct data for this compound is limited, studies on the related 4,4-difluorocyclohexanecarboxylic acid have demonstrated that fluorination of the cyclohexane ring effectively blocks oxidative metabolism, thereby enhancing the in vivo half-life.
In the design of new drugs, a pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. The 3,3-difluorocyclohexyl group can be incorporated into pharmacophore models to introduce a lipophilic and metabolically stable element. Its rigid chair-like conformation can help to pre-organize other functional groups in a specific spatial orientation, which can be crucial for optimal binding to a biological target.
During lead optimization, medicinal chemists often make systematic modifications to a promising compound to improve its drug-like properties. The substitution of a labile hydrocarbon ring with a 3,3-difluorocyclohexane ring is a classic example of such a modification. This bioisosteric replacement can maintain or even improve binding affinity while simultaneously addressing issues of metabolic instability.
Fluorinated compounds have found widespread use as enzyme inhibitors in biochemical research and drug development. researchgate.netnih.govnih.govlibretexts.org The strong electron-withdrawing nature of fluorine can alter the acidity of nearby protons or influence the electronic environment of a reactive center, leading to potent and often selective enzyme inhibition. While there are no specific reports of this compound itself being used in enzyme inhibition studies, its derivatives could be designed as transition-state analogs or irreversible inhibitors. wikipedia.org For example, a molecule incorporating the 3,3-difluorocyclohexyl moiety could be designed to mimic the transition state of an enzymatic reaction, thereby binding tightly to the active site and blocking the natural substrate. wikipedia.org
The general classes of enzyme inhibition are summarized in the table below:
| Type of Inhibition | Mechanism |
| Competitive | Inhibitor binds to the active site, preventing substrate binding. |
| Non-competitive | Inhibitor binds to an allosteric site, altering the enzyme's conformation and reducing its activity. |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. |
| Irreversible | Inhibitor forms a covalent bond with the enzyme, permanently inactivating it. libretexts.org |
Applications in Agrochemical Research and Development
The principles that make fluorinated compounds valuable in medicinal chemistry also apply to the development of new agrochemicals, such as herbicides, insecticides, and fungicides. ccspublishing.org.cnnumberanalytics.comnih.govnumberanalytics.com The introduction of fluorine can enhance the potency, selectivity, and environmental persistence of these agents. researchgate.net The 3,3-difluorocyclohexyl group can impart increased metabolic stability in plants and insects, leading to a longer duration of action. researchgate.net
The use of fluorinated building blocks is a common strategy in the synthesis of modern agrochemicals. ccspublishing.org.cn While specific agrochemicals derived from this compound are not publicly disclosed, the structural motif is of clear interest to the industry. The development of new agrochemicals with improved efficacy and better safety profiles is a continuous process, and novel fluorinated scaffolds play a crucial role in this innovation. numberanalytics.com
Information regarding "this compound" is not publicly available for the requested applications.
Extensive research has been conducted to gather information on the specified applications of the chemical compound "this compound." Despite a thorough search of scientific literature, patent databases, and other scholarly resources, no specific data or research findings were found that directly correspond to the requested topics.
The areas of investigation included:
Research Applications and Broader Scientific Impact:
Pesticide and Herbicide Development
Enhanced Biological Activity against Pests and Pathogens
Potential in Materials Science and Engineering:
Polymer Modification for Enhanced Performance
Surface Modification of Nanoparticles
The search did not yield any studies, patents, or publications that detail the use or potential of this compound in these specific fields. While searches were broadened to include related difluorocyclohexane derivatives and general applications of fluorinated compounds, no direct or inferential information could be connected to the subject compound for the outlined article structure.
Therefore, it is not possible to provide an article that adheres to the provided outline and content requirements due to the absence of relevant scientific and research data in the public domain. The compound is listed by chemical suppliers for research purposes, but its specific applications and scientific impact in the requested areas remain undocumented in available resources.
Q & A
Q. What are the standard synthetic routes for Ethyl 3,3-difluorocyclohexanecarboxylate?
- Methodological Answer : Synthesis typically involves two approaches: (i) Esterification : Reacting 3,3-difluorocyclohexanecarboxylic acid with ethanol under acidic conditions (e.g., H₂SO₄ or HCl catalysis). (ii) Fluorination of Precursors : Nucleophilic substitution of a cyclohexanecarboxylate derivative (e.g., brominated or hydroxylated analogs) using fluorinating agents like DAST (diethylaminosulfur trifluoride). Purification often employs column chromatography (silica gel, EtOAc/hexane gradients) or recrystallization, as demonstrated in chromium-catalyzed amidation protocols .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C/¹⁹F NMR : Identifies fluorine environments (e.g., geminal difluoro groups at C3) and ester functionality (δ ~4.2 ppm for CH₂CH₃, δ ~170 ppm for carbonyl).
- IR Spectroscopy : Confirms ester C=O stretches (~1720 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+Na]⁺ peaks) and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and stereochemistry, as applied to structurally similar thiophene derivatives .
Q. How is purity assessed during synthesis?
- Methodological Answer :
- HPLC/GC-MS : Quantifies purity using reverse-phase columns (C18) with UV detection.
- Elemental Analysis : Matches calculated vs. experimental C/H/N/F ratios (e.g., deviations <0.3% indicate high purity).
- Melting Point Consistency : Compare observed values with literature data to detect impurities .
Advanced Research Questions
Q. How do computational methods like DFT elucidate reactivity and electronic properties?
- Methodological Answer :
- DFT Calculations : Optimize geometry (B3LYP/6-311+G(d,p)) to map electrostatic potentials, identifying electrophilic sites (e.g., carbonyl carbon) for nucleophilic attack.
- Molecular Docking : Predict binding interactions with biological targets (e.g., enzymes) by simulating ligand-protein complexes, as shown in cyclohexane derivative studies .
- Reactivity Analysis : Compare frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to redox reactions .
Q. How can conflicting NMR data between studies be resolved?
- Methodological Answer :
- Solvent/Temperature Effects : Replicate experiments in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess shifts. Use variable-temperature NMR to detect dynamic processes (e.g., ring-flipping in cyclohexane).
- Referencing Standards : Calibrate spectra with internal standards (TMS) and cross-validate with 2D NMR (COSY, HSQC) for unambiguous assignments .
Q. What strategies improve regioselectivity in fluorination reactions for this compound?
- Methodological Answer :
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) to steer fluorination to the C3 position.
- Catalytic Systems : Use transition metals (e.g., Pd/Cu) or organocatalysts to enhance selectivity, as seen in CrCl₃/Mg-mediated amidation .
- Solvent Optimization : Polar aprotic solvents (THF, DMF) stabilize transition states, reducing side reactions .
Q. How do steric effects from fluorine substituents influence reaction pathways?
- Methodological Answer :
- Steric Maps : Generate 3D models (Mercury Software) to visualize steric hindrance around C3.
- Kinetic Studies : Compare reaction rates of 3,3-difluoro vs. non-fluorinated analogs in nucleophilic acyl substitutions. Lower yields in fluorinated derivatives may indicate steric blocking .
Data Analysis & Experimental Design
Q. How to design experiments to probe the hydrolytic stability of the ester group?
- Methodological Answer :
- pH-Dependent Kinetics : Monitor hydrolysis (HPLC) under acidic (HCl), neutral, and basic (NaOH) conditions at 25–80°C.
- Activation Energy Calculation : Use Arrhenius plots (ln k vs. 1/T) to determine ΔH‡ and ΔS‡.
- Computational Validation : Compare experimental rates with DFT-predicated transition-state energies .
Q. What statistical approaches resolve contradictions in reported reaction yields?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to isolate variables (catalyst loading, solvent, temperature).
- Multivariate Analysis : Apply PCA or PLS regression to identify dominant factors (e.g., CrCl₃ efficacy vs. Mg co-catalyst) .
Q. How to validate the biological activity of derivatives in vitro?
- Methodological Answer :
- Enzyme Assays : Test inhibitory activity (IC₅₀) against target enzymes (e.g., cyclooxygenase) using fluorogenic substrates.
- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HEK293) to establish selectivity indices.
- Docking Validation : Correlate computational binding scores (AutoDock Vina) with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
